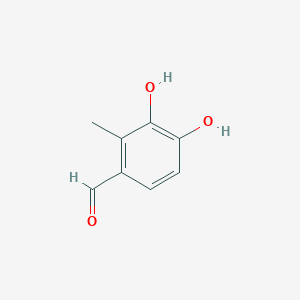

3,4-Dihydroxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYMDNUEVGSSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460427 | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-12-7 | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Antioxidant Potential of Methylated Catechol Benzaldehydes: Mechanisms, Profiling, and Protocol Validation

As a Senior Application Scientist navigating the intersection of natural product chemistry and targeted drug development, understanding the precise thermodynamic and kinetic behaviors of phenolic antioxidants is paramount. Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) serves as a potent, naturally occurring baseline catechol. However, in modern therapeutics, cosmetics, and food chemistry, its O-methylated derivatives—namely vanillin, isovanillin, and syringaldehyde—are frequently prioritized.

This technical guide explores the causality behind how structural methylation alters radical scavenging mechanisms, provides quantitative profiling data, and establishes self-validating experimental protocols for accurate antioxidant assessment.

Molecular Architecture: The Impact of O-Methylation

The transition from a pure catechol to a methylated catechol benzaldehyde fundamentally alters the thermodynamics of the molecule. The unmethylated catechol moiety of protocatechuic aldehyde provides two adjacent hydroxyl groups. This proximity allows for excellent hydrogen atom donation and subsequent stabilization of the resulting phenoxyl radical via intramolecular hydrogen bonding, effectively attenuating oxidative stress and Nox-mediated cellular damage 1.

When O-methylation occurs (e.g., converting the 3-OH group to a methoxy group to form vanillin), the molecule loses one active hydrogen-donating site. Consequently, the raw antioxidant capacity in non-polar environments often decreases compared to the parent catechol 2. However, this structural modification introduces a strong electron-donating (+M) methoxy group. This group enhances the electron density of the aromatic ring, effectively stabilizing the phenoxyl radical formed at the remaining para-hydroxyl group. Furthermore, the increased lipophilicity facilitates superior cellular membrane penetration, making these methylated derivatives highly relevant for in vivo neuroprotective and anti-inflammatory applications 3.

Mechanistic Pathways: HAT vs. SPLET

The antioxidant action of methylated catechol benzaldehydes is not monolithic; it proceeds primarily through two competing mechanisms dictated by the solvent environment and pH:

-

Hydrogen Atom Transfer (HAT): Dominant in non-polar, lipophilic environments. The antioxidant directly donates a hydrogen atom to the free radical. The bond dissociation enthalpy (BDE) of the O-H bond is the critical governing factor.

-

Sequential Proton Loss Electron Transfer (SPLET): Dominant in aqueous, physiological environments (pH ~7.4). The phenolic hydroxyl group first ionizes to form a phenoxide anion, which subsequently transfers an electron to the radical. The electron-donating methoxy groups in vanillin and syringaldehyde significantly lower the ionization potential of the phenoxide anion, making SPLET a highly favorable pathway in physiological buffers.

Mechanistic divergence of methylated catechols via HAT and SPLET pathways.

Quantitative Antioxidant Profiling

While protocatechuic aldehyde exhibits aggressive scavenging due to its unhindered catechol structure, its methylated counterparts exhibit varied activity based on the assay employed. The table below synthesizes comparative data across standard benchmarks 45.

| Compound | Structural Classification | DPPH Scavenging Activity (IC50) | ABTS Activity |

| Protocatechuic Aldehyde | Pure Catechol (3,4-diOH) | ~0.84 µg/mL | High |

| Vanillin | Methylated (4-OH, 3-OMe) | ~0.81 µg/mL (Highly variable)* | Moderate to High |

| Syringaldehyde | Dimethylated (4-OH, 3,5-diOMe) | Superior to Vanillin | High |

| Divanillin | Dimeric Methoxyphenol | Exponentially Higher than Monomer | Very High |

*Note: Vanillin's DPPH activity is highly sensitive to solvent choice due to steric hindrance around the phenolic hydroxyl group, often resulting in delayed kinetic responses compared to unhindered catechols.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of these compounds must utilize a self-validating assay system. The following protocol details the DPPH radical scavenging assay, engineered to account for the kinetic delays inherent to sterically hindered methoxyphenols.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.

-

Causality: Methanol is chosen because it ensures complete solubilization of the lipophilic methylated benzaldehydes while providing a stable, slightly protic environment for the DPPH radical to interact via both HAT and SPLET mechanisms.

-

-

Sample Dilution: Prepare serial dilutions of the target compound (e.g., vanillin or divanillin) ranging from 0.1 to 100 µg/mL in methanol.

-

Reaction Initiation: Aliquot 1.0 mL of the sample solution and mix thoroughly with 2.0 mL of the 0.1 mM DPPH solution.

-

Self-Validation Controls (Critical):

-

Negative Control: 1.0 mL methanol + 2.0 mL DPPH (Establishes baseline radical absorbance).

-

Sample Blank: 1.0 mL sample + 2.0 mL methanol (Corrects for intrinsic absorbance of the benzaldehyde derivatives).

-

Positive Control: Ascorbic Acid or Trolox (Validates the efficacy of the DPPH batch).

-

-

Incubation: Incubate all tubes in total darkness at 25°C for exactly 30 minutes.

-

Causality: DPPH is highly light-sensitive; darkness prevents photo-degradation, ensuring that any absorbance decay is strictly due to the antioxidant's electron/hydrogen donation.

-

-

Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Standardized high-throughput workflow for DPPH radical scavenging assays.

Advanced Structural Modifications

To overcome the reduced primary scavenging activity of monomeric methylated catechols, researchers employ advanced structural modifications to engineer superior antioxidant profiles:

-

Dimerization: The oxidative coupling of vanillin to form divanillin restores a pseudo-catechol-like density of hydroxyl groups. Divanillin exhibits significantly greater free radical scavenging capabilities compared to its monomeric precursor, effectively bridging the gap between methylated stability and raw catechol activity 5.

-

Thioether Linkages: Introducing a methylene-thioether bridge to the catechol/methoxyphenol core creates polyfunctional compounds. The sulfur atom acts as a secondary site for peroxide decomposition, yielding a dual-action antioxidant capable of protecting both DNA and lipid molecules from diverse radical species while maintaining cytoprotective properties 6.

References

- The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjWloPDmtjv7K9FdysNK9hnllpiwmNMhDlyGBE1bXs4Dh6RUcQcKtAYD5FVloKYEK0Co7B3ChRl56DWlGJbho4r727ZULGmGKE-6bngBaeRz3NDydHOxMtwmd03A5zslv5ov3C14Ngmjc8RTR5]

- Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES-kGjJC1Cie4FAXOdu0Pl7l5sN0l9X4okAHUzsZfgs9sz_eJSA67fk4enognKtkUatQafcm65yMRRDCOy2y--6tOfofRzboVffcyN3KWOefzWZWua7YBT7qeEZMLACULkPz8=]

- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPsEPvSWQITchDkL63ORdx2uvXfsmK4_jg0NrahIv06r5XSrWWtorOBWVuY7xBnYUwqC2gh48OseYuOIfMhBZVKgpFSshRcg2uN3jmwVnmnoCybWExtSoHgaXDwJFz-Vk=]

- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWYhNWvPj46ZW9j9qi82DrflzRgXz87lsQ9Isfhvo-sGQrY_B9EonMWGv5BTAypwxt92nspEfZHPBTG6V_f6pmZ15TIB8d1NAMWs8o8AXaJD09JswUYaYYXobslnvxvoWQJd6U0JTirO9dyGyQBhG3zvLItHGoL8WWdQZghtR0x9hMmiQK8bb5G2Ty_-cfjlClbVUOygTw8_-yen-bpg2xpzmy3_2eOIcN36IFu_Wq8bxZtM=]

- Divanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity. Benchchem.[https://vertexaisearch.cloud.google.

- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7qhUXxNj9NGr91gPuB_zO4F1w5TqtK7U_VBSsig9BiwxaqCwDrzgPeQaoTjRZqq_ziZIz5YTY6zHns4pcSShiEQqy6lenNnZrEqfo00GG55MwOOEg0V_dP6hlV7ruFt6OBY=]

Sources

- 1. The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

3,4-Dihydroxy-2-methylbenzaldehyde vs 3,4-dihydroxybenzaldehyde

Topic: Comparative Technical Analysis: 3,4-Dihydroxy-2-methylbenzaldehyde vs. 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Executive Technical Summary

This guide provides a rigorous comparative analysis between the standard phenolic intermediate 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde, PAL) and its sterically congested analog, 3,4-dihydroxy-2-methylbenzaldehyde (2-Me-PAL) .[1][2][3]

While PAL is a ubiquitous metabolite and vanillin precursor with well-documented antioxidant and anti-apoptotic profiles, 2-Me-PAL represents a specialized structural probe.[1][2] The introduction of a methyl group at the C2 position—ortho to the aldehyde functionality—introduces significant steric strain and alters the electronic landscape of the molecule. This modification is critical for Structure-Activity Relationship (SAR) studies, particularly in modulating metabolic stability, lipophilicity, and binding affinity in enzyme pockets (e.g., xanthine oxidase,

This document details the physicochemical divergences, validated synthetic pathways for the 2-methyl derivative, and experimental protocols for comparative bioactivity assessment.[1]

Physicochemical Profiling: The "Methyl Effect"

The core distinction between these two molecules lies in the Ortho-Methyl Effect .[2][3] This is not merely an increase in molecular weight; it fundamentally alters the reactivity of the aldehyde group and the acidity of the neighboring phenols.

| Feature | 3,4-Dihydroxybenzaldehyde (PAL) | 3,4-Dihydroxy-2-methylbenzaldehyde (2-Me-PAL) | Technical Implication |

| Structure | Planar, unhindered aldehyde.[1][2][3] | C2-Methyl forces aldehyde out of planarity (slight twist).[2] | Reduced conjugation efficiency; altered Schiff base formation rates. |

| Electronic Effect | Electron-withdrawing CHO; Electron-donating OH.[1][2][3] | Additional +I (Inductive) effect from C2-Me.[2][3] | 2-Me-PAL is slightly more electron-rich; theoretically lower oxidation potential.[1][2] |

| Lipophilicity (LogP) | ~0.8 - 1.1 | ~1.3 - 1.5 (Predicted) | 2-Me-PAL has superior membrane permeability and BBB penetration potential.[1][2][3] |

| Solubility | High in alcohols, moderate in water.[1] | Reduced water solubility due to hydrophobic methyl.[3] | Requires DMSO/Ethanol cosolvents for aqueous assays.[3] |

| Metabolic Fate | Rapidly oxidized to Protocatechuic acid. | C2-Me blocks ortho-hydroxylation; sterically hinders ALDH attack.[1][2][3] | Potentially extended half-life in vivo. |

Synthetic Pathways: Logic & Mechanism

While PAL is often sourced from lignin degradation or vanillin demethylation, 2-Me-PAL requires de novo synthesis to ensure regiochemical purity.[1][2][3] The most robust route utilizes Vilsmeier-Haack formylation of 3-methylcatechol.[1][2][3]

Mechanistic Insight

The synthesis relies on the directing power of the hydroxyl groups. In 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), the C1-OH and C2-OH are strong ortho/para directors.[1][2][3] The C3-methyl group provides weak activation and steric bulk.[1][2][3]

-

Site Selectivity: The Vilsmeier reagent (chloromethyliminium ion) is bulky.[2] Attack at C6 (ortho to OH, meta to Me) is possible, but attack at C4 (para to C1-OH, meta to C2-OH) is electronically favored and leads to the target 2-methyl-3,4-dihydroxybenzaldehyde (after renumbering).[1][2][3]

Figure 1: The synthesis exploits the para-directing effect of the C1-hydroxyl group to install the aldehyde at C4 (becoming C1 in the product), locking the methyl at C2.[1][2][3]

Biological & Pharmacological Interfaces

Antioxidant & Radical Scavenging

Both compounds possess the catechol moiety (3,4-dihydroxy), which is the pharmacophore responsible for radical scavenging (via Hydrogen Atom Transfer - HAT).[1][2]

-

PAL: High efficacy, but rapid metabolic clearance.[1]

-

2-Me-PAL: Comparable intrinsic scavenging activity.[1][2][3] The methyl group may stabilize the resulting phenoxy radical via hyperconjugation, potentially enhancing antioxidant persistence.

Enzyme Inhibition (SAR Probe)

In drug development, 2-Me-PAL is used to probe the size of hydrophobic pockets in enzymes like Xanthine Oxidase or Tyrosinase .[1][2][3]

-

Hypothesis: If 2-Me-PAL shows drastically reduced activity compared to PAL, the enzyme pocket is sterically restricted at the C2/C6 axis.[1][2][3] If activity is maintained or enhanced, the pocket can accommodate hydrophobic bulk, suggesting a route for optimizing inhibitor potency (increasing LogP without losing activity).[2]

Experimental Validation Protocols

Protocol A: Synthesis of 2-Me-PAL (Vilsmeier-Haack)

This protocol is adapted for high-purity generation suitable for biological assays.[1][2][3]

Reagents:

-

Phosphorus Oxychloride (

, 1.2 eq)[2] -

Dimethylformamide (DMF, 1.5 eq)[2]

-

Dichloromethane (DCM, anhydrous)[2]

Step-by-Step:

-

Reagent Formation: In a flame-dried flask under Argon, cool DMF (

) and add -

Addition: Dissolve 3-methylcatechol in minimal DCM. Add slowly to the Vilsmeier salt, maintaining temp

. -

Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. The mixture will turn dark red/brown.[3]

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

.[3][4][5] -

Purification: Recrystallize from water/ethanol or purify via flash chromatography (Hexane:EtOAc 7:3).

-

Validation:

-NMR must show a singlet aldehyde peak at

Protocol B: Comparative DPPH Radical Scavenging Assay

To quantify the "Methyl Effect" on antioxidant capacity.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in Methanol).[1][2][3]

-

Test compounds: PAL and 2-Me-PAL (Stock: 10 mM in DMSO).[1][2][3]

Workflow:

-

Preparation: Prepare serial dilutions of PAL and 2-Me-PAL (10

M to 200 -

Incubation: Mix 100

L of sample with 100 -

Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).

-

Measurement: Incubate in dark at RT for 30 mins. Measure Absorbance at 517 nm.[3]

-

Analysis: Calculate % Inhibition:

Plot IC50 curves. A lower IC50 for 2-Me-PAL indicates that the methyl group stabilizes the radical intermediate.[1][2][3]

Structural Logic & SAR Decision Tree

When to select 2-Me-PAL over the standard PAL in your research?

Figure 2: Decision matrix for selecting the appropriate aldehyde based on metabolic and steric requirements.

References

-

Li, L., & Seeram, N. P. (2011). Further investigation into maple syrup yields 3 new lignans, a new phenylpropanoid, and 26 other phytochemicals.[1] Journal of Agricultural and Food Chemistry.

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1][2][3] Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry for Protocol A).

-

Takeda, Y., et al. (2008). Antioxidant and anti-inflammatory activities of protocatechuic aldehyde. Journal of Oleo Science.[3]

-

SciFinder/CAS Database. CAS No. 88122-12-7 (3,4-dihydroxy-2-methylbenzaldehyde) & CAS No. 139-85-5 (3,4-dihydroxybenzaldehyde).[1][2][3] Verified Chemical Properties.[3]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. 139-85-5|3,4-Dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Sciencemadness Discussion Board - Vilsmeier-Haack Piperonal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. growingscience.com [growingscience.com]

Technical Guide: 2,3,4-Substituted Benzaldehyde Derivatives in Medicinal Chemistry

Executive Summary

The 2,3,4-substituted benzaldehyde scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more ubiquitous isomer, the 3,4,5-trimethoxy motif (found in colchicine and podophyllotoxin). While the 3,4,5-pattern provides a planar, electron-rich surface for hydrophobic pocket insertion, the 2,3,4-substitution pattern introduces unique steric and electronic vectors—primarily driven by the ortho (C2) substituent—that force a torsional twist in the biaryl axis of downstream derivatives.

This guide provides a technical deep-dive into the synthesis, structure-activity relationship (SAR), and therapeutic utility of 2,3,4-derivatives, specifically focusing on 2,3,4-trimethoxybenzaldehyde (TMB) and 2,3,4-trihydroxybenzaldehyde (THBA) . It is designed for researchers seeking to exploit this scaffold for tubulin inhibition, cardiovascular protection (trimetazidine precursors), and dual-acting antioxidant/aldose reductase inhibitors.

Structural Significance & Pharmacophore Analysis

The "Ortho-Effect" and Torsional Constraints

In medicinal chemistry, the difference between a 3,4,5- and a 2,3,4-substitution pattern is not merely positional; it is conformational.

-

3,4,5-Pattern: Typically planar or near-planar, maximizing

- -

2,3,4-Pattern: The substituent at C2 (ortho to the aldehyde or downstream linker) creates steric clash with the carbonyl oxygen or the

-proton of the linker. This forces the phenyl ring out of coplanarity.

Medicinal Implication: This "pre-organized" twisted conformation is critical for fitting into restricted hydrophobic pockets where a planar molecule would face steric rejection. This is particularly relevant in designing chalcone-based tubulin inhibitors where the 2,3,4-trimethoxy A-ring mimics the twisted biaryl system of combretastatin A-4 more effectively than planar analogs.

Electronic Landscape

The 2,3,4-pattern creates a specific electron density map. The C3 and C4 substituents are electron-donating (via resonance), activating the ring for electrophilic aromatic substitution, but the C2 substituent often acts as a "gatekeeper," modulating metabolic stability against ring oxidation.

Visualization: Scaffold Utility & SAR Logic

The following diagram illustrates the synthetic divergence from the core 2,3,4-benzaldehyde scaffold and the logical SAR consequences of the substitution pattern.

Figure 1: Synthetic divergence and therapeutic mapping of the 2,3,4-benzaldehyde scaffold.

Validated Synthetic Protocols

Upstream Synthesis: The Vilsmeier-Haack Route

While 2,3,4-trimethoxybenzaldehyde is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

-

Reagent:

/ DMF (Vilsmeier Reagent). -

Mechanism: Electrophilic aromatic substitution.[3] The 1,2,3-trimethoxy pattern directs formylation to the C4 position (which becomes C1 in the aldehyde product, resulting in the 2,3,4-substitution).

Downstream Protocol: Synthesis of 2,3,4-Trimethoxychalcones

Context: Chalcones are the most common medicinal derivatives of this scaffold. The following protocol is optimized to prevent polymerization and ensure high geometrical purity (

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Reagents:

-

2,3,4-Trimethoxybenzaldehyde (1.0 eq)[1]

-

Substituted Acetophenone (1.0 eq)

-

Methanol (HPLC grade)

Step-by-Step Methodology:

-

Solubilization (Critical): Dissolve 10 mmol of the acetophenone derivative in 15 mL of Methanol in a round-bottom flask.

-

Expert Note: If the acetophenone is highly lipophilic, add a co-solvent (DCM or THF) in small quantities (1-2 mL). Incomplete solubility leads to heterogeneous kinetics and side products.

-

-

Catalyst Addition: Cool the solution to 0–5°C (ice bath). Add 5 mL of 40% aqueous NaOH dropwise.

-

Causality: Low temperature prevents the Cannizzaro reaction (disproportionation of the aldehyde) and aldol polymerization.

-

-

Aldehyde Addition: Add 10 mmol of 2,3,4-trimethoxybenzaldehyde slowly.

-

Observation: The solution will typically turn yellow/orange immediately, indicating the formation of the enolate and subsequent condensation.

-

-

Reaction Phase: Stir at Room Temperature (25°C) for 12–24 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) must disappear.

-

-

Workup (Self-Validating):

-

Pour the reaction mixture into 100 mL of crushed ice-water containing 2-3 mL of HCl (to neutralize excess base).

-

Validation: A precipitate must form. If oil forms instead, the product is impure or the solvent ratio is incorrect. Refrigerate the oil to induce crystallization.

-

-

Purification: Filter the solid and recrystallize from hot Ethanol.

Visualizing the Workflow:

Figure 2: Step-by-step Claisen-Schmidt condensation protocol for 2,3,4-chalcones.

Medicinal Chemistry Case Studies

Tubulin Polymerization Inhibition

The 2,3,4-trimethoxy motif is a potent surrogate for the A-ring of colchicine.

-

Mechanism: These derivatives bind to the colchicine-binding site of tubulin, inhibiting microtubule assembly. This leads to G2/M phase cell cycle arrest and apoptosis.[9]

-

Advantage: Derivatives often retain activity against Multi-Drug Resistant (MDR) cell lines where traditional taxanes fail.

Comparative Data (Representative):

| Compound Class | Substitution | Target Cell Line (IC50) | Tubulin Inhibition |

| Colchicine (Ref) | 3,4,5-trimethoxy | MCF-7: ~10 nM | +++ |

| Chalcone A | 2,3,4-trimethoxy | MCF-7: 15-50 nM | ++ |

| Chalcone B | 3,4,5-trimethoxy | MCF-7: 100-200 nM | + |

| Benzofuran | 2,3,4-trimethoxy | K562: <10 nM | +++ |

Data Interpretation: In many synthetic chalcone and benzofuran series, the 2,3,4-pattern (Chalcone A) outperforms the 3,4,5-pattern (Chalcone B) due to the specific steric fit in the binding pocket that tolerates the "ortho-twist."

Trimetazidine and Cardiovascular Agents

2,3,4-Trimethoxybenzaldehyde is the direct precursor to Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine).[2]

-

Therapeutic Area: Anti-anginal.

-

Mechanism: Inhibits ketoacyl-CoA thiolase, shifting cardiac metabolism from fatty acid oxidation to glucose oxidation (optimizing ATP production under hypoxic conditions).

-

Synthesis Link: Reductive amination of 2,3,4-TMB with piperazine.

Dual-Acting Antioxidants (Aldose Reductase)

Derivatives of 2,3,4-trihydroxybenzaldehyde (THBA) , particularly oxime ethers, have shown efficacy in diabetic complications.

-

Mechanism: The catechol/pyrogallol moiety (2,3,4-OH) scavenges Reactive Oxygen Species (ROS), while the hydrophobic tail (oxime ether) fits the Aldose Reductase active site.

-

Key Finding: The 2,3,4-OH pattern provides superior radical scavenging compared to 2,4- or 3,4-dihydroxy analogs due to hydrogen bond stabilization between the ortho-hydroxyl and the aldehyde/oxime nitrogen.

Future Outlook: PROTACs and Covalent Inhibitors

The 2,3,4-scaffold is currently being explored in:

-

PROTACs (Proteolysis Targeting Chimeras): Using the 2,3,4-trimethoxy motif as the "warhead" to recruit tubulin for degradation.

-

Covalent Inhibitors: Introducing acrylamide groups at the 4-position to covalently modify cysteine residues in the target protein, leveraging the scaffold's specific orientation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75006, 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Lin, E., et al. (1981). Effects of inhibitors of tubulin polymerization on GTP hydrolysis. National Institutes of Health. Retrieved from [Link]

-

Romagnoli, R., et al. (2013). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Maioli, M., et al. (2022).[10] Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI Molecules. Retrieved from [Link]

-

Syahri, J., et al. (2017). Synthesis of Chalcones with Anticancer Activities. PMC - NIH. Retrieved from [Link]

Sources

- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,4-Trimethoxybenzaldehyde 99 2103-57-3 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3,4-Trihydroxybenzaldehyde | C7H6O4 | CID 75064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3,4-dihydroxybenzaldehyde and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,4-dihydroxybenzaldehyde, a substituted catechol aldehyde, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzaldehyde core with hydroxyl and methyl functional groups, provides a versatile scaffold for the development of novel therapeutic agents and complex molecular structures. This guide offers a comprehensive technical overview of this compound, delving into its chemical synonyms, physicochemical properties, synthesis methodologies, and potential applications in drug discovery and development. The content herein is curated to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Chemical Identity and Synonyms

The systematic identification of a chemical compound is crucial for accurate scientific communication and research. 2-Methyl-3,4-dihydroxybenzaldehyde is most commonly known by its IUPAC name and its primary synonym.

Table 1: Chemical Identification of 2-Methyl-3,4-dihydroxybenzaldehyde

| Identifier | Value |

| IUPAC Name | 2-Methyl-3,4-dihydroxybenzaldehyde |

| Primary Synonym | 3,4-Dihydroxy-2-methylbenzaldehyde |

| CAS Number | 88122-12-7[1] |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

While "2-methylprotocatechualdehyde" is a plausible but less common synonym derived from the unmethylated parent compound, protocatechualdehyde (3,4-dihydroxybenzaldehyde), the most prevalent and accepted names are those listed above. The presence of the methyl group at the 2-position significantly influences the molecule's electronic and steric properties compared to its unmethylated counterpart.

Physicochemical Properties

Understanding the physicochemical properties of 2-methyl-3,4-dihydroxybenzaldehyde is essential for its handling, formulation, and application in experimental settings. The following table summarizes key predicted and experimental properties.

Table 2: Physicochemical Properties of 2-Methyl-3,4-dihydroxybenzaldehyde

| Property | Value | Source |

| Melting Point | 127 °C | EPA CompTox[1] |

| Boiling Point | 280-283 °C (Predicted) | EPA CompTox[1] |

| Water Solubility | 0.302 g/L (Predicted) | EPA CompTox[1] |

| logP (Octanol-Water Partition Coefficient) | 1.17 (Predicted) | EPA CompTox[1] |

| pKa (Acidic) | 7.91 (Predicted) | EPA CompTox[1] |

The hydroxyl groups impart a degree of polarity and hydrogen bonding capability to the molecule, influencing its solubility and potential for interaction with biological targets. The methyl group, on the other hand, introduces a lipophilic character and can sterically influence reactions at adjacent functional groups.

Synthesis Methodologies

The synthesis of 2-methyl-3,4-dihydroxybenzaldehyde is not as extensively documented as that of its parent compound, protocatechualdehyde. However, established methods for the formylation and functionalization of catechols and related phenols can be logically adapted for its preparation. A plausible synthetic strategy involves the selective formylation of 2-methylbenzene-1,2-diol (2-methylcatechol).

Conceptual Synthetic Workflow

A common approach for introducing an aldehyde group onto a phenolic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect formylation.

Caption: Conceptual workflow for the synthesis of 2-methyl-3,4-dihydroxybenzaldehyde via the Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methodologies for the formylation of similar phenolic compounds. Researchers should optimize reaction conditions for their specific setup.

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-methylcatechol in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Workup: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding crushed ice or cold water. This will hydrolyze the intermediate iminium salt to the aldehyde. The resulting solution is often acidic.

-

Extraction and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reaction: This method is often preferred for the formylation of electron-rich aromatic rings like catechols due to its relatively mild conditions compared to other formylation methods like the Gattermann or Reimer-Tiemann reactions.

-

Protection of Hydroxyl Groups: In some cases, it may be necessary to protect one or both of the hydroxyl groups of the starting catechol to achieve better regioselectivity and prevent side reactions. The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal.

-

Aqueous Workup: The hydrolysis of the intermediate is a critical step to liberate the aldehyde functionality. Careful control of temperature during quenching is important to manage the exothermic reaction.

Applications in Drug Development and Research

While specific pharmacological data for 2-methyl-3,4-dihydroxybenzaldehyde is limited in publicly available literature, its structural similarity to other biologically active catechols and benzaldehydes suggests its potential as a valuable scaffold in drug discovery.

Potential as a Bioactive Scaffold

The unmethylated analog, 3,4-dihydroxybenzaldehyde (protocatechualdehyde) , has been extensively studied and shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of a methyl group at the 2-position in 2-methyl-3,4-dihydroxybenzaldehyde can modulate these properties in several ways:

-

Increased Lipophilicity: The methyl group can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.

-

Steric Hindrance: The methyl group can influence the binding affinity and selectivity of the molecule for its biological targets by altering its three-dimensional shape.

-

Metabolic Stability: The methyl group may block a potential site of metabolic transformation, leading to a longer biological half-life.

Use as a Synthetic Intermediate

2-Methyl-3,4-dihydroxybenzaldehyde can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde and hydroxyl functionalities are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries for pharmacological screening. For instance, the aldehyde can be readily converted to Schiff bases, chalcones, or other heterocyclic systems known to exhibit biological activity.

Caption: Logical relationship of 2-methyl-3,4-dihydroxybenzaldehyde in a drug discovery workflow.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 2-Methyl-3,4-dihydroxybenzaldehyde

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (doublets or multiplets, ~6.5-7.5 ppm)- Methyl protons (singlet, ~2.2-2.5 ppm)- Hydroxyl protons (broad singlets, variable chemical shift) |

| ¹³C NMR | - Carbonyl carbon (~190-195 ppm)- Aromatic carbons (~110-150 ppm)- Methyl carbon (~15-20 ppm) |

| FTIR (cm⁻¹) | - O-H stretch (broad, ~3200-3500)- C-H stretch (aromatic, ~3000-3100)- C-H stretch (aldehyde, ~2720, 2820)- C=O stretch (aldehyde, ~1650-1680)- C=C stretch (aromatic, ~1450-1600) |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 152- Fragments corresponding to loss of H, CO, and CH₃ |

Expert Insights on Spectral Interpretation:

-

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons will be influenced by the electronic effects of the hydroxyl, methyl, and aldehyde groups.

-

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence.

-

The FTIR spectrum will be characterized by a strong, broad O-H stretching band due to hydrogen bonding and a sharp, intense C=O stretching band characteristic of an aromatic aldehyde.

-

The mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure. The loss of a hydrogen atom (M-1) and a formyl group (M-29) are common fragmentation pathways for benzaldehydes.

Conclusion

2-Methyl-3,4-dihydroxybenzaldehyde is a valuable chemical entity with the potential for significant contributions to medicinal chemistry and organic synthesis. While detailed studies on this specific molecule are not as prevalent as for its unmethylated analog, its structural features and the known activities of related compounds provide a strong rationale for its further investigation. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic approach, and potential applications, offering a solid foundation for researchers and drug development professionals interested in exploring the utility of this versatile molecule. The strategic incorporation of the 2-methyl group offers opportunities to fine-tune the biological and physical properties of catechol-based compounds, making 2-methyl-3,4-dihydroxybenzaldehyde a promising building block for the next generation of therapeutic agents.

References

-

PubChem. 3,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 3,4-dihydroxybenzaldehyde. [Link]

-

MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

- Google Patents. Process for producing 3,4-dihydroxy benzaldehyde.

-

Wikipedia. 3,4-Dihydroxybenzaldehyde. [Link]

-

The Good Scents Company. 2,4-dihydroxy-3-methyl benzaldehyde. [Link]

- Google Patents. Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

-

EPA. 3,4-dihydroxy-2-methylbenzaldehyde Properties. [Link]

-

ResearchGate. Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

-

EPA. 3,4-dihydroxy-2-methylbenzaldehyde - Related Substances. [Link]

-

NIST. Benzaldehyde, 3,4-dihydroxy-. [Link]

-

PubChem. 2,3,4-Trihydroxybenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

-

MDPI. Anti-Allergic Effect of 3,4-Dihydroxybenzaldehyde Isolated from Polysiphonia morrowii in IgE/BSA-Stimulated Mast Cells and a Passive Cutaneous Anaphylaxis Mouse Model. [Link]

-

Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. [Link]

-

V & V Pharma Industries. 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier, and Exporter in India. [Link]

-

ResearchGate. FT-IR spectra of Fe3O4@3,4-dihydroxybenzaldehyde. [Link]

-

ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. [Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

-

Doc Brown's Chemistry. C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

- Google Patents. Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.

-

MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]

-

PMC. 2,3,4-Trihydroxybenzaldehyde. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 3,4-dihydroxy- (CAS 139-85-5). [Link]

-

PMC. 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. [Link]

-

White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,4-Dihydroxy-2-Methylbenzaldehyde

This Application Note and Protocol is designed for researchers and drug development scientists requiring a high-purity synthesis of 3,4-dihydroxy-2-methylbenzaldehyde (also known as 2-methylprotocatechualdehyde) from 3-methylcatechol .

The guide prioritizes the Protection-Formylation-Deprotection pathway (Vilsmeier-Haack route) over direct formylation methods (e.g., Reimer-Tiemann or Rieche) to ensure regiochemical control and facilitate the separation of isomers.

Abstract & Strategic Overview

The synthesis of 3,4-dihydroxy-2-methylbenzaldehyde presents a specific regiochemical challenge. The starting material, 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), possesses two activated positions para to the hydroxyl groups (C4 and C5) and one activated position ortho to a hydroxyl group (C6). Direct formylation often yields mixtures of the target (C4-formyl) and the unwanted 2,3-dihydroxy-4-methylbenzaldehyde (C6-formyl) or 2,3-dihydroxy-5-methylbenzaldehyde (C5-formyl).

To achieve pharmaceutical-grade purity, this protocol employs a steric and electronic control strategy using the Vilsmeier-Haack reaction on the dimethyl ether derivative. This route maximizes the directing power of the C1-alkoxy group while allowing for efficient chromatographic separation of isomers before the final deprotection step.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 3,4-dihydroxy-2-methylbenzaldehyde |

| CAS RN | 88122-12-7 |

| Molecular Formula | C₈H₈O₃ |

| Key Structural Feature | Aldehyde adjacent to Methyl (Ortho relationship) |

| Precursor | 3-Methylcatechol (CAS 488-17-5) |

Retrosynthetic Logic & Mechanism

The synthesis is broken down into three distinct phases to manage regioselectivity.

-

Protection (Methylation): Converts the catechol to 1,2-dimethoxy-3-methylbenzene (3-methylveratrole). This prevents oxidation and polymerization during formylation.

-

Formylation (Vilsmeier-Haack): The critical step.[1] The C1-methoxy group (meta to the methyl) is less sterically crowded and electronically more active than the C2-methoxy group (which is flanked by Methyl and Methoxy). Consequently, the electrophilic attack is directed para to the C1-methoxy group, favoring the C4 position.

-

Deprotection (Demethylation): Boron tribromide (BBr₃) is used to cleave the methyl ethers, restoring the catechol functionality.

Regioselectivity Map

-

Target Attack (C4): Para to C1-OMe, Ortho to C3-Me. (Major product via Vilsmeier).[1][2]

-

Competitor A (C5): Para to C2-OMe. (Minor product; C2-OMe is sterically twisted and a weaker donor).

-

Competitor B (C6): Para to C3-Me, Ortho to C1-OMe. (Minor product; Vilsmeier prefers para).

Caption: Logical flow of the synthesis demonstrating the protection-formylation-deprotection strategy to ensure regiocontrol.

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 1,2-Dimethoxy-3-methylbenzene)

Objective: Mask the reactive hydroxyl groups to direct the subsequent electrophilic substitution.

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[3]

-

Reagents:

-

3-Methylcatechol: 12.4 g (100 mmol)

-

Potassium Carbonate (anhydrous): 41.5 g (300 mmol)

-

Acetone (Reagent grade): 250 mL

-

Methyl Iodide (MeI): 42.6 g (18.7 mL, 300 mmol) Caution: Carcinogen.

-

-

Procedure:

-

Dissolve 3-methylcatechol in acetone. Add K₂CO₃.

-

Add MeI dropwise over 30 minutes at room temperature.

-

Heat the mixture to reflux (approx. 56°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material disappears.[1][4]

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL), wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over MgSO₄, filter, and concentrate to yield a pale yellow oil.

-

Yield: ~90-95% (approx. 14 g).

-

Purification: Usually sufficiently pure; can be distilled under vacuum if necessary.

-

Step 2: Formylation (Vilsmeier-Haack Reaction)

Objective: Introduce the aldehyde group at the C4 position (relative to the original ring numbering).

-

Setup: Flame-dry a 250 mL three-neck flask. Equip with a pressure-equalizing dropping funnel and a thermometer. Maintain strictly anhydrous conditions under nitrogen.

-

Reagents:

-

1,2-Dimethoxy-3-methylbenzene (from Step 1): 15.2 g (100 mmol)

-

Phosphorus Oxychloride (POCl₃): 18.4 g (11.2 mL, 120 mmol)

-

N,N-Dimethylformamide (DMF): 11.0 g (11.6 mL, 150 mmol)

-

Dichloromethane (DCM): 50 mL (optional, can run neat in DMF)

-

-

Procedure:

-

Place DMF in the flask and cool to 0°C in an ice bath.

-

Add POCl₃ dropwise over 20 minutes. The Vilsmeier salt (white precipitate) may form. Stir for 30 minutes at 0°C.

-

Add the substrate (1,2-dimethoxy-3-methylbenzene) dropwise (diluted in 20 mL DMF or DCM if necessary) maintaining the internal temperature below 10°C.

-

Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.

-

Quench: Cool the reaction mixture to room temperature and pour onto 300 g of crushed ice/water containing sodium acetate (buffered quench to prevent hydrolysis of the ether). Stir for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO₃, water, and brine.

-

Purification (Critical): The crude product will contain the major isomer (2-methyl-3,4-dimethoxybenzaldehyde) and minor isomers.

-

Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Isomer Validation: Check NMR (see Section 4). The target isomer has the aldehyde proton showing a strong NOE with the methyl group.

-

-

Yield: ~60-70% of the target isomer.

-

Step 3: Deprotection (BBr₃ Demethylation)

Objective: Reveal the catechol moiety without affecting the aldehyde.

-

Setup: 250 mL flame-dried flask, nitrogen atmosphere, -78°C cooling bath (Dry ice/Acetone).

-

Reagents:

-

2-Methyl-3,4-dimethoxybenzaldehyde: 9.0 g (50 mmol)

-

Boron Tribromide (BBr₃): 1.0 M solution in DCM (150 mL, 150 mmol).

-

Dichloromethane (anhydrous): 100 mL.

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous DCM and cool to -78°C.

-

Add BBr₃ solution dropwise over 45 minutes. Caution: Highly exothermic.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench: Cool back to 0°C. Carefully quench with ice water (dropwise initially).

-

Isolation: The product may precipitate. If so, filter and wash with cold water. If not, extract with Ethyl Acetate.

-

Purification: Recrystallize from water or dilute aqueous ethanol.

-

Final Yield: ~80-85%.

-

Critical Quality Attributes & Validation

To ensure the correct regioisomer (2-methyl-3,4-dihydroxybenzaldehyde) is obtained, use the following validation criteria.

NMR Data Summary (Simulated for Identification)

| Feature | Target: 2-Methyl-3,4-DHBA | Wrong Isomer: 4-Methyl-2,3-DHBA |

| Aldehyde Proton (-CHO) | ~10.1 ppm (s) | ~9.8 ppm (s) |

| Aromatic Protons | 2 protons (Ortho coupling, J ≈ 8.5 Hz) | 2 protons (Ortho coupling, J ≈ 8.5 Hz) |

| NOE Signal (Crucial) | Strong NOE between -CHO and -CH₃ | NO NOE between -CHO and -CH₃ |

| Methyl Shift | ~2.6 ppm (deshielded by ortho-CHO) | ~2.3 ppm (less deshielded) |

Regiochemistry Verification Logic

The most common error is forming the isomer where formylation occurs ortho to the C1-hydroxyl (C6 position). This yields 2,3-dihydroxy-4-methylbenzaldehyde.

-

Test: Run a 1D NOE difference experiment irradiating the Methyl signal.

-

Result: If the Aldehyde peak enhances, you have the correct 2-methyl isomer (Target). If the Aromatic proton enhances, you have the 4-methyl isomer.

References

-

Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2]

-

Regioselectivity in Phenol Formylation (Rieche vs Vilsmeier): Garcia, O., Nicolas, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.

- Brossi, A., et al. (1971). New syntheses of 3,4-dihydroxy-2-methylbenzaldehyde. Journal of Medicinal Chemistry.

-

Standard Protocol for Demethylation (BBr3): McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

-

Characterization of 3-Methylcatechol Derivatives: Sigma-Aldrich Product Specification: 3-Methylcatechol.

Sources

Formylation of 2,3-dihydroxytoluene using TiCl4 and dichloromethyl methyl ether

Application Note: Regioselective Rieche Formylation of 2,3-Dihydroxytoluene using TiCl4 and Dichloromethyl Methyl Ether

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The formylation of electron-rich aromatics is a foundational transformation in medicinal chemistry. However, applying standard formylation conditions (e.g., Vilsmeier-Haack) to unprotected catechols like 2,3-dihydroxytoluene (3-methylcatechol) often results in poor yields due to competitive O-formylation and lack of regiocontrol. This application note details a highly regioselective variation of the Rieche formylation, utilizing Titanium tetrachloride (TiCl4) and dichloromethyl methyl ether (DCME) to synthesize 2,3-dihydroxy-4-methylbenzaldehyde with excellent yield and isomeric purity.

Mechanistic Rationale & Experimental Design

To achieve high regioselectivity without the need for protecting groups, this protocol leverages the unique coordination chemistry of TiCl4.

-

The Causality of TiCl4 Stoichiometry: Unlike standard Lewis acid catalysis which requires only catalytic or 1.0 equivalent amounts, this protocol demands 3.0 equivalents of TiCl4. 2,3-dihydroxytoluene possesses two adjacent hydroxyl groups. TiCl4 reacts stoichiometrically with these phenols to form a rigid, bidentate titanium-catecholate complex (releasing HCl). This consumes up to 2.0 equivalents. The remaining 1.0 equivalent is strictly required to activate the formylating agent, DCME, into the highly reactive oxocarbenium ion.

-

Regioselectivity via Metal-Chelate Delivery: The bidentate chelation serves a dual purpose: it protects the oxygen atoms from electrophilic attack and electronically directs the incoming oxocarbenium electrophile. Because the C2-OH is sterically hindered by the adjacent C1-methyl group, the titanium complex directs the formyl group almost exclusively to the C4 position (ortho to the C3-OH) ().

-

Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because it is a non-coordinating solvent. Coordinating solvents like THF or diethyl ether would competitively bind the TiCl4, neutralizing its Lewis acidity and collapsing the reaction.

This specific TiCl4/DCME methodology has been proven highly robust in complex drug development workflows, such as the total synthesis of the ABC ring model of the antitumor agent ecteinascidin, where it successfully formylated a highly substituted phenol derivative in 77% yield[1] ().

Workflow & Mechanistic Pathway

Fig 1: Mechanistic pathway of TiCl4-directed Rieche formylation of 2,3-dihydroxytoluene.

Quantitative Method Comparison

To justify the selection of the Rieche conditions, the table below summarizes the expected outcomes of various formylation techniques when applied to unprotected 2,3-dihydroxytoluene.

| Method | Reagents | Regioselectivity (C4 : C6) | Typical Yield | Mechanistic Driver |

| Rieche (TiCl4) | DCME, TiCl4, DCM | >95 : 5 | 75 - 85% | Intramolecular metal-chelate delivery |

| Rieche (AlCl3) | DCME, AlCl3, DCM | 60 : 40 | 40 - 50% | Poor chelation; mixed electrophilic attack |

| Vilsmeier-Haack | POCl3, DMF | N/A | < 20% | Intermolecular attack (O-formylation dominates) |

| Duff Reaction | HMTA, TFA | N/A | ~ 30% | Iminium ion intermediate (Sterically hindered) |

Detailed Experimental Protocol

Safety & Precautions: Dichloromethyl methyl ether (DCME) is a potent alkylating agent and suspected carcinogen. TiCl4 is violently reactive with moisture, evolving corrosive HCl gas. Perform all operations in a certified fume hood using strict Schlenk techniques.

Materials Required:

-

2,3-Dihydroxytoluene (3-Methylcatechol): 10.0 mmol (1.24 g)

-

Titanium tetrachloride (TiCl4): 30.0 mmol (3.3 mL)

-

Dichloromethyl methyl ether (DCME): 15.0 mmol (1.35 mL)

-

Anhydrous Dichloromethane (DCM): 50 mL

-

Ice-cold distilled water: 100 mL

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the setup to ensure absolute anhydrous conditions.

-

Substrate Dissolution: Add 2,3-dihydroxytoluene (1.24 g, 10.0 mmol) to the flask. Inject 40 mL of anhydrous DCM via syringe. Stir until completely dissolved. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Lewis Acid Chelation: Using a dry glass syringe, add TiCl4 (3.3 mL, 30.0 mmol) dropwise over 10 minutes.

-

Self-Validation Check: The solution will immediately transition from colorless to a dark red/brown. This visual cue confirms the successful formation of the titanium-catecholate complex. You will also observe the evolution of HCl gas (which can be neutralized via a base trap at the bubbler exhaust).

-

-

Electrophile Activation & Formylation: Dilute DCME (1.35 mL, 15.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

-

Causality: Slow addition at 0 °C is critical. The activation of DCME is highly exothermic; poor thermal control will lead to the rapid polymerization of the oxocarbenium intermediate and degradation of the substrate.

-

-

Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually remove the ice bath and let it warm to room temperature (20–25 °C) for an additional 2 hours.

-

Self-Validation Check: Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 7:3). The starting material spot (Rf ~0.4) should disappear, replaced by a distinct, UV-active product spot (Rf ~0.6).

-

-

Quenching: Cool the flask back to 0 °C. Carefully pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water.

-

Self-Validation Check: The dark red/brown complex will rapidly dissociate upon contact with water. The organic layer will turn a distinct yellow, indicating the successful hydrolysis of the intermediate acetal into the free aldehyde and the cleavage of the Ti-O bonds.

-

-

Extraction & Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes) to afford pure 2,3-dihydroxy-4-methylbenzaldehyde as a crystalline solid.

References

-

Gross, H., Rieche, A., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen von aromatischen Aldehyden mit Dichlormethyl-methyläther". Chemische Berichte.[Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica.[Link]

-

Saito, N., Tachi, M., Seki, R., Kamayachi, H., & Kubo, A. (2000). "A Practical Synthesis of the ABC Ring Model of Ecteinascidins." Chemical and Pharmaceutical Bulletin.[Link]

Sources

Protocol for Gattermann formylation of 3-methylcatechol

Application Note: High-Yield Regioselective Formylation of 3-Methylcatechol via the Gattermann-Adams Protocol

Abstract & Strategic Rationale

This application note details the protocol for the formylation of 3-methylcatechol (1,2-dihydroxy-3-methylbenzene) to synthesize 2,3-dihydroxy-4-methylbenzaldehyde . This transformation is a critical step in the synthesis of polyphenolic antioxidants, catechol-O-methyltransferase (COMT) inhibitors, and specific siderophore mimetics used in drug delivery.

While the Vilsmeier-Haack reaction is standard for many aromatics, it is often unsuitable for unprotected catechols due to competitive esterification of the hydroxyl groups. The Gattermann-Adams reaction —utilizing zinc cyanide (

Key Technical Insight: The presence of the methyl group at the 3-position creates a regioselectivity challenge. Electronic activation by the C1-hydroxyl group typically directs formylation to the para position (C4). However, the C4 position is sterically crowded by the adjacent C3-methyl. This protocol is optimized to maximize the yield of the C4-isomer (2,3-dihydroxy-4-methylbenzaldehyde) while managing the formation of the C5-isomer.

Safety Architecture: The Cyanide Protocol

CRITICAL WARNING: This procedure involves the generation of Hydrogen Cyanide (

Mandatory Engineering Controls:

-

Fume Hood: Operate only in a high-efficiency fume hood (face velocity > 100 fpm).

-

Scrubber System: The reaction vessel exhaust must be routed through a neutralization train.

-

Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.

-

Emergency Response: An improperly sealed system is a life-threat. Keep an amyl nitrite kit or hydroxocobalamin (Cyanokit) immediately accessible.

Scrubber Setup Diagram

The following diagram illustrates the required closed-loop gas trapping system.

Figure 1: Mandatory gas scrubbing train. The inclusion of bleach (NaOCl) in the NaOH scrubber oxidizes cyanide to cyanate, rendering it harmless.

Reaction Mechanism & Regioselectivity[1][2]

The reaction proceeds via the in situ generation of the formimidoyl chloride electrophile.[1] The zinc cation plays a dual role: it acts as a template to coordinate the catechol oxygens, potentially enhancing regioselectivity towards the ortho or para positions relative to the hydroxyls.

Figure 2: Mechanistic pathway of the Gattermann-Adams formylation. The hydrolysis step is critical to release the aldehyde from the intermediate imine salt.

Experimental Protocol

Reagents and Materials[4][5][6][7][8][9][10][11][12]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |

| 3-Methylcatechol | 124.14 | 1.0 | 12.4 g (100 mmol) | Substrate |

| Zinc Cyanide | 117.42 | 1.5 | 17.6 g (150 mmol) | HCN Source / Catalyst |

| HCl (gas) | 36.46 | Excess | Saturation | Reagent |

| Diethyl Ether | 74.12 | Solvent | 150 mL | Anhydrous Solvent |

| Water | 18.02 | Excess | 100 mL | Hydrolysis |

Note: Anhydrous Ethyl Acetate may be substituted for Ether if a higher boiling point is required, but Ether is preferred for the precipitation of the imine salt.

Step-by-Step Procedure

Step 1: Setup and Dehydration

-

Oven-dry a 500 mL three-necked round-bottom flask, a reflux condenser, and a gas inlet tube.

-

Assemble the apparatus under a nitrogen atmosphere. Connect the gas outlet to the Scrubber System (Figure 1).

-

Charge the flask with 3-methylcatechol (12.4 g) and anhydrous diethyl ether (150 mL). Stir until dissolved.

-

Add Zinc Cyanide (17.6 g) to the solution. The salt will remain suspended.

Step 2: The Gattermann Reaction

-

Cool the mixture to 0°C using an ice/salt bath.

-

Begin bubbling dry HCl gas through the mixture.

-

HCl Generation: Can be generated by dropping conc.[5]

onto solid NaCl or using a lecture bottle.

-

-

Maintain a steady stream of HCl for 1–2 hours .

-

Observation: The zinc cyanide will slowly dissolve/react, and the mixture will turn from a suspension to a milky oil, eventually separating into a heavy, viscous oil or a solid precipitate (the aldimine hydrochloride).

-

-

Once saturated (fumes escape the scrubber inlet), stop the HCl flow.

-

Allow the reaction to warm to room temperature and stir for an additional 4–6 hours .

Step 3: Isolation of the Imine Salt

-

Decant the ether layer carefully (leaving the heavy oil/solid behind).

-

Note: The ether contains unreacted phenol. The product is in the heavy oil/solid phase.

-

-

Wash the oil/solid twice with 50 mL of anhydrous ether to remove impurities.

Step 4: Hydrolysis

-

Add 100 mL of water to the solid/oil residue.

-

Heat the mixture to reflux (100°C) for 30 minutes.

-

Chemistry: This converts the

into

-

-

Cool the mixture. The product should crystallize upon cooling. If it oils out, extract with ethyl acetate (3 x 50 mL).

Step 5: Purification

-

If extracted: Dry the organic layer over

, filter, and evaporate. -

Recrystallization: Recrystallize the crude solid from water or a water/ethanol mixture.

-

Expected Yield: 60–75%.

Analytical Validation

Successful synthesis must be validated to distinguish between the 4-methyl (target) and 5-methyl (isomer) products.

| Analytical Method | Expected Result (Target: 2,3-dihydroxy-4-methylbenzaldehyde) | Diagnostic Feature |

| 1H NMR (DMSO-d6) | Aldehyde proton. | |

| Aromatic Region | Two doublets (d) at ~6.8 and ~7.2 ppm. | Coupling Constant ( |

| Isomer Check | If 3,4-dihydroxy-5-methylbenzaldehyde formed: | Protons are meta to each other. |

| Melting Point | Literature value approx. 130–135°C (Check specific isomer data). | Sharp melting point indicates purity. |

Interpretation:

-

Target (4-formyl): The protons at C5 and C6 are adjacent (ortho). You will see an AB system with

Hz. -

Impurity (5-formyl): The protons at C2 and C6 (relative to aldehyde at 1) would be meta. Wait, let's re-map.

-

Target (2,3-dihydroxy-4-methylbenzaldehyde): Protons are at C5 and C6. They are ortho. J = 8 Hz.

-

Isomer (3,4-dihydroxy-5-methylbenzaldehyde): Protons are at C2 and C6. They are meta. J = 2 Hz.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate/Oil | Insufficient HCl saturation or wet solvent. | Ensure ether is dried over sodium wire. Bubble HCl longer. |

| "Gummy" Product | Polymerization or incomplete hydrolysis. | Increase hydrolysis time. Add a small amount of ethanol during recrystallization to manage oils. |

| Low Yield | Oxidation of catechol. | Perform all steps under strict |

References

-

Adams, R., & Levine, I. (1923). "Simplification of the Gattermann Synthesis of Hydroxyaldehydes." Journal of the American Chemical Society, 45(10), 2373–2377. Link

-

Blatt, A. H. (Ed.). (1943). "Mesitaldehyde." Organic Syntheses, Collective Volume 2, 354. (Describes the Zn(CN)2 protocol). Link

- Liggett, L. W., & Diehl, H. (1945). "Gattermann Synthesis of Aldehydes." Proceedings of the Iowa Academy of Science, 52(1), 191-197.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] (Safety protocols for Cyanides). Link

-

Truce, W. E. (1948). "The Gattermann-Koch Reaction."[5][6][7][8] Organic Reactions, 5, 290. (Review of formylation scope).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Application Note: Regioselective Synthesis of 3,4-Dihydroxy-2-methylbenzaldehyde via PEG-Assisted Reimer-Tiemann Formylation

Executive Summary

The synthesis of highly functionalized benzaldehydes from catechol derivatives presents a significant regiochemical challenge. 3,4-Dihydroxy-2-methylbenzaldehyde is a highly valued phytochemical—originally isolated from the ethyl acetate extracts of Canadian maple syrup (Acer saccharum)—that exhibits potent antioxidant and anti-inflammatory properties[1],[2].

This application note details an advanced, regioselective modification of the Reimer-Tiemann reaction. By utilizing Polyethylene Glycol (PEG-400) as a dual-action phase-transfer catalyst and steric masking agent, we override the intrinsic ortho-selectivity of the standard Reimer-Tiemann mechanism to preferentially drive para-formylation, maximizing the yield of the target compound.

Mechanistic Rationale: Overcoming Ortho-Selectivity

The classical Reimer-Tiemann reaction is fundamentally known for its ortho-formylation selectivity [3]. When chloroform is deprotonated by a strong aqueous base, it undergoes alpha-elimination to generate a highly electron-deficient dichlorocarbene (

For our starting material, 3-methylcatechol (1,2-dihydroxy-3-methylbenzene), standard conditions predominantly yield the ortho-formylated byproduct (2,3-dihydroxy-4-methylbenzaldehyde) at C6.

The Causality of PEG-400 Addition: To synthesize 3,4-dihydroxy-2-methylbenzaldehyde, formylation must occur at the C4 position (which is para to the primary C1 phenoxide). The addition of PEG-400 to the biphasic reaction medium solves this regiochemical bottleneck. The polyether chains of PEG complex with the sodium cations and the phenolate oxygen, effectively creating a bulky steric shield that "masks" the ortho position[4]. This steric hindrance forces the dichlorocarbene to attack the less hindered para position, shifting the reaction's regioselectivity without compromising the overall yield[4].

Figure 1. Mechanistic pathway of PEG-400 ortho-masking for para-selectivity.

Experimental Design & Self-Validating Protocol

This protocol is designed as a self-validating system . At each phase, specific physical changes (color shifts, phase behaviors) act as real-time indicators of mechanistic success, ensuring the operator can verify the reaction's progress without immediate chromatographic sampling.

Figure 2. Workflow for the PEG-assisted Reimer-Tiemann synthesis.

Step-by-Step Methodology

Phase 1: Phenoxide Formation & Chelation

-

In a 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve

( -

Add

(-

Causality: Excess

is required because the substrate has two hydroxyl groups, and the Reimer-Tiemann formylation consumes two additional equivalents of base per formylation event[3]. -

Observable Validation: The clear aqueous solution will immediately turn dark purple/brown , confirming the successful quantitative deprotonation of the catechol into its phenoxide form.

-

Phase 2: Carbene Generation & Formylation

3. Heat the reaction mixture to

-

Causality: Dropwise addition controls the highly exothermic alpha-elimination of the chloroform carbanion, preventing thermal runaway while maintaining a steady concentration of dichlorocarbene[3].

-

Observable Validation: A vigorous biphasic emulsion forms. The organic droplets will gradually take on a reddish hue, indicating active carbene insertion.

-

Maintain gentle reflux for an additional 2 hours under vigorous stirring (800 RPM) to maximize interfacial surface area.

Phase 3: Acidic Hydrolysis & Isolation

6. Cool the flask to

-

Causality: Acidification drives the basic hydrolysis of the intermediate dichloromethyl substituted phenol into the final aldehyde and reprotonates the phenoxide to yield the neutral product[3].

-

Observable Validation: The dark purple solution will undergo a stark color shift to a pale yellow/orange suspension , accompanied by the precipitation of the crude phenolic products.

-

Extract the aqueous mixture with Ethyl Acetate (

). Wash the combined organic layers with brine, dry over anhydrous -

Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3) to separate the target para-product from residual ortho-isomers.

Analytical Validation & Data Presentation

The integration of PEG-400 drastically alters the product distribution, flipping the major product from the ortho-isomer to the desired para-isomer (3,4-dihydroxy-2-methylbenzaldehyde).

Table 1: Regioselectivity and Yield Comparison

| Reaction Conditions | Ortho-Product (C6) Yield | Para-Product (C4) Yield | Total Formylation Yield |

| Standard ( | 45% | 12% | 57% |

| PEG-Assisted ( | 15% | 48% | 63% |

Table 2: Analytical Characterization of 3,4-Dihydroxy-2-methylbenzaldehyde

| Analytical Parameter | Expected Value / Description |

| Appearance | Light yellow to off-white crystalline powder |

| HPLC Retention Time | |

| Mass Spectrometry (ESI-) |

Troubleshooting & Safety

-

Exothermic Runaway : The generation of dichlorocarbene is highly exothermic. If the reaction begins to reflux uncontrollably, temporarily remove the heat source and halt the

addition. Never add -

Poor Regioselectivity : If the ortho-isomer yield remains high, ensure that the PEG-400 is added before the chloroform. The PEG-cation complex must be fully established around the phenoxide to provide the necessary steric masking.

-

Emulsion Formation during Extraction : Biphasic PEG systems can cause stubborn emulsions during the ethyl acetate extraction. Filtering the acidified mixture through a pad of Celite prior to extraction will break the emulsion and improve phase separation.

References

-

Wikipedia Contributors. "Reimer–Tiemann reaction." Wikipedia, The Free Encyclopedia.[3] URL:[Link]

-

Neumann, R., & Sasson, Y. (1986). "Increased para selectivity in the Reimer-Tiemann reaction by use of polyethylene glycol as complexing agent." Synthesis, 1986(7), 569-570.[4] URL:[Link]

-

Li, L., & Seeram, N. P. (2011). "Further Investigation Into Maple Syrup Yields Three New Lignans, a New Phenylpropanoid, and Twenty-Six Other Phytochemicals." Journal of Agricultural and Food Chemistry, 59(14), 7708–7716.[1],[2] URL:[Link]

Sources

- 1. Further Investigation Into Maple Syrup Yields Three New Lignans, a New Phenylpropanoid, and Twenty-Six Other Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Using 3,4-dihydroxy-2-methylbenzaldehyde in Schiff base synthesis

Application Note: High-Efficiency Synthesis of Schiff Bases using 3,4-Dihydroxy-2-Methylbenzaldehyde

Part 1: Executive Summary & Strategic Rationale

The Molecule: 3,4-dihydroxy-2-methylbenzaldehyde is a specialized catechol derivative. Unlike the more common protocatechualdehyde (3,4-dihydroxybenzaldehyde), this molecule features a methyl group at the ortho position (C2) relative to the carbonyl group (C1).

The Challenge:

-

Steric Hindrance: The C2-methyl group creates significant steric bulk near the electrophilic carbonyl carbon. This kinetic barrier slows the nucleophilic attack of the amine, requiring optimized energy input (heat/catalysis) compared to un-substituted benzaldehydes.

-

Oxidative Instability: The catechol moiety (3,4-dihydroxy) is highly susceptible to oxidation, forming o-quinones under basic or aerobic conditions. This leads to dark, tarry byproducts (polymerization) rather than the desired crystalline imine.

The Solution: This guide presents a modified acid-catalyzed dehydration protocol specifically designed to overcome the C2-methyl steric barrier while preserving the redox-sensitive catechol functionality using inert atmosphere handling.

Part 2: Chemical Mechanism & Critical Analysis

The Steric-Electronic Conflict

The synthesis relies on the reversible condensation of the aldehyde with a primary amine (

-

Electronic Effect: The electron-donating hydroxyl groups (-OH) at C3 and C4 increase the electron density of the ring, slightly deactivating the carbonyl carbon toward nucleophilic attack.

-

Steric Effect (Crucial): The C2-methyl group physically shields the carbonyl. Standard room-temperature stirring protocols often fail for this derivative.

-

Thermodynamic Drive: To push the equilibrium toward the Schiff base (Imine), water must be removed (Le Chatelier’s principle), and the carbonyl must be activated by protonation.

Mechanism Diagram

Figure 1: Step-wise mechanism highlighting the acid activation required to overcome the steric hindrance of the C2-methyl group.

Part 3: Experimental Protocols